![molecular formula C10H17ClN4O2 B2646336 N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidine-4-carboxamide dihydro+ CAS No. 1820717-19-8](/img/structure/B2646336.png)

N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidine-4-carboxamide dihydro+

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The 1,2,4-oxadiazole derivatives are known to exhibit various biological activities .

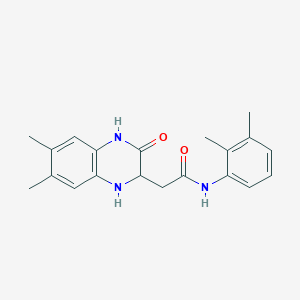

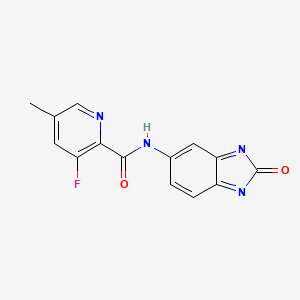

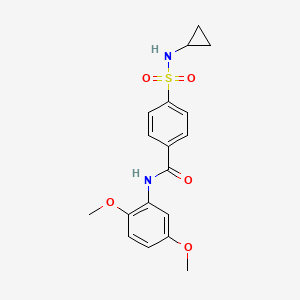

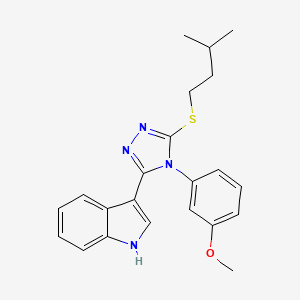

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives generally consists of a five-membered ring containing an oxygen atom and two nitrogen atoms . The specific structure of your compound would depend on the positions of the methyl and piperidine-4-carboxamide groups.Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on the specific compound. Some general properties of 1,2,4-oxadiazole derivatives include a molecular weight of around 113.12 g/mol and a form of solid .Scientific Research Applications

Molecular Interaction and Conformational Analysis

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a compound with structural similarities to the query chemical) has been identified as a potent antagonist for the CB1 cannabinoid receptor. The research involved conformational analysis and the development of unified pharmacophore models for CB1 receptor ligands. This compound and its analogs were analyzed through 3D-QSAR models, suggesting the dominance of specific ring moieties in steric binding interactions with the receptor, providing insights into antagonist activity and receptor interactions (Shim et al., 2002).

CGRP Receptor Inhibition

(R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (1) is a potent CGRP receptor antagonist. A convergent, stereoselective, and economical synthesis for its hydrochloride salt was developed and demonstrated on a multikilogram scale, providing insights into process routes and synthesis challenges for compounds targeting the CGRP receptor (Cann et al., 2012).

Biological Activities and Applications

Tubulin Inhibition and Antiproliferative Activity

4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides represent a new chemical class of antiproliferative agents acting as tubulin inhibitors. A compound from this class exhibited 120 nM potency in an antiproliferative assay and demonstrated increased numbers of mitotic cells following treatment of a leukemia cell line, underscoring the compound's potential in cancer therapy (Krasavin et al., 2014).

Antibacterial Activity

Compounds containing the 1,3,4-Oxadiazole structure have exhibited biological activities, including moderate to potent antibacterial effects. In one study, a series of N-substituted derivatives demonstrated antibacterial efficacy against both Gram-negative and Gram-positive bacteria, highlighting the antimicrobial potential of compounds with similar structural features (Khalid et al., 2016).

Alzheimer's Disease Treatment Potential

A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to explore new drug candidates for Alzheimer’s disease. The compounds were evaluated for enzyme inhibition activity against acetyl cholinesterase, demonstrating their potential utility in treating neurodegenerative diseases like Alzheimer’s (Rehman et al., 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-7-13-9(16-14-7)6-12-10(15)8-2-4-11-5-3-8/h8,11H,2-6H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWVRWORVFZHFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[(3E)-2-morpholin-4-yl-3-[(3-nitrophenyl)methylidene]cyclopenten-1-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2646256.png)

![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2646257.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2646261.png)

![(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2646262.png)

![2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2646267.png)

![(3r,5r,7r)-N-([2,4'-bipyridin]-4-ylmethyl)adamantane-1-carboxamide](/img/structure/B2646272.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2646276.png)